molecular formula C9H7N3O B12288939 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- CAS No. 1260382-26-0

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy-

Cat. No.: B12288939
CAS No.: 1260382-26-0
M. Wt: 173.17 g/mol
InChI Key: RHDFVAUBAHYIIA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly in cancer research, due to its ability to interact with specific molecular targets.

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- typically involves multi-step synthetic routes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- involves its interaction with specific molecular targets. For instance, it binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts microtubule dynamics, which is crucial for cell division and proliferation.

Comparison with Similar Compounds

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- can be compared with other pyrrolo[3,2-c]pyridine derivatives. Similar compounds include:

The uniqueness of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- lies in its specific interaction with the colchicine-binding site, making it a promising candidate for anticancer drug development.

Biological Activity

1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and relevant research findings.

The chemical structure of 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy- is characterized by a pyrrole ring fused to a pyridine ring with a methoxy group and a carbonitrile substituent. Below are some key chemical properties:

PropertyValue
Molecular FormulaC₉H₇N₃O
Molecular Weight173.171 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point393.5 ± 37.0 °C
Flash Point191.8 ± 26.5 °C

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[3,2-c]pyridine exhibit significant anticancer activity. A notable study synthesized a series of these compounds and evaluated their effects on various cancer cell lines including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells.

Key Findings:

  • In vitro Antitumor Activity : Compounds derived from this scaffold demonstrated moderate to excellent antitumor activities with IC₅₀ values ranging from 0.12 to 0.21 μM against the tested cell lines .
  • Mechanism of Action : The most active compound disrupted tubulin polymerization, indicating potential as a microtubule-targeting agent. Immunostaining assays confirmed that it significantly affected microtubule dynamics .

Mechanistic Studies

Further investigations into the mechanism of action revealed:

  • Cell Cycle Arrest : Flow cytometry analysis indicated that the active compounds caused cell cycle arrest at the G₂/M phase in a concentration-dependent manner.
  • Induction of Apoptosis : The compounds were found to induce apoptosis in cancer cells through mitochondrial depolarization and activation of caspase pathways .

Case Studies

A case study highlighted the synthesis and evaluation of several pyrrolo[3,2-c]pyridine derivatives for their anticancer potential:

  • Study Design : A total of 20 derivatives were synthesized and tested against multiple cancer cell lines.
  • Results : The most promising derivative exhibited an IC₅₀ value less than 0.15 μM , showcasing its potency compared to traditional chemotherapeutics .

Properties

CAS No.

1260382-26-0

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-13-9-2-8-7(5-12-9)6(3-10)4-11-8/h2,4-5,11H,1H3

InChI Key

RHDFVAUBAHYIIA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)NC=C2C#N

Origin of Product

United States

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